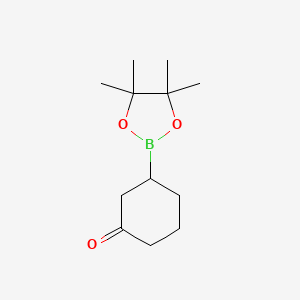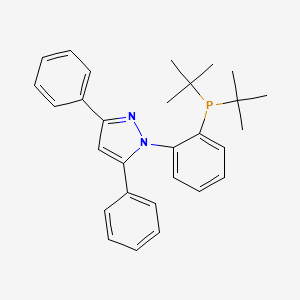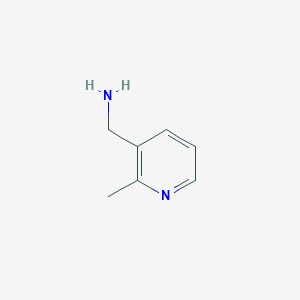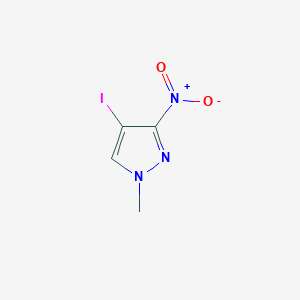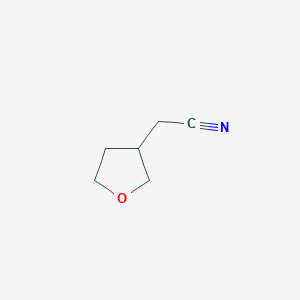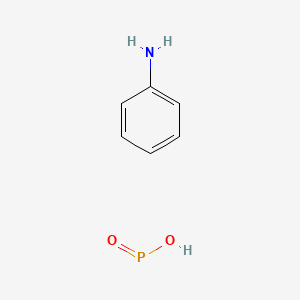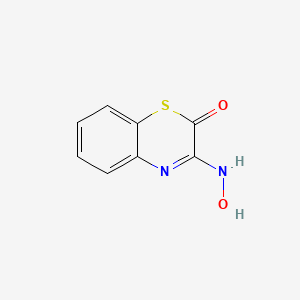
Ethyl 2-amino-2-cyanoacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-cyanoacetate hydrochloride is an organic compound with the molecular formula C5H8ClN2O2. It is a derivative of cyanoacetic acid and is commonly used in organic synthesis due to its versatile reactivity. This compound is particularly significant in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Ethyl 2-amino-2-cyanoacetate hydrochloride is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of this compound can take part in a variety of condensation and substitution reactions . For example, the base catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution led to the respective N-cyanoacetamide derivatives .
Biochemical Pathways
This compound is used as an intermediate in the synthesis of n-oxides , which are important for their stability and resistance to nucleophilic attack . The heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in Dimethyl formamide (DMF) gave 2-cyano-N-(3-cyano-4,5,6,7- tetrahydrobenzo [b] thiophen-2-yl) acetamide .
Pharmacokinetics
Due to its functionality, it reacts at the nitrile group in various ways . Hydrogenation leads to the β-amino acid β-alanine . Nucleophilic attack at the carbon is a step in the synthesis of many heterocycles .
Result of Action
The result of the action of this compound is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds . Stirring of ethyl cyanoacetate with amines at 70 °C for 6 h, then leaving it to stir at room temperature overnight, is another way for the preparation of N-substituted cyanoacetamide .
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-2-cyanoacetate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in the synthesis of N-cyanoacetamide derivatives through base-catalyzed condensation reactions with amines . These interactions are crucial for the formation of biologically active compounds, including heterocyclic moieties that exhibit diverse biological activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves several biochemical interactions. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it participates in Knoevenagel condensation and Michael addition reactions, which are essential for synthesizing various functional and pharmacologically active substances . These interactions can result in changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound can undergo phase changes and degradation under specific conditions, affecting its biochemical activity and efficacy . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that the compound’s impact on cellular functions and metabolic pathways is dose-dependent, with threshold effects observed at specific concentrations . These findings are essential for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active compounds. For instance, the compound participates in the synthesis of N-cyanoacetamide derivatives, which are precursors for various heterocyclic compounds . These metabolic pathways are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-cyanoacetate hydrochloride typically involves the reaction of ethyl cyanoacetate with ammonia or an amine under specific conditions. One common method is the base-catalyzed condensation of ethyl cyanoacetate with an amine in an ethanolic sodium ethoxide solution . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-cyanoacetate hydrochloride undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position allows it to participate in condensation reactions with aldehydes and ketones, forming various heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions, which are valuable in synthesizing complex heterocycles.
Common Reagents and Conditions
Ethanolic Sodium Ethoxide: Used as a base in condensation reactions.
Aldehydes and Ketones: React with the compound in condensation reactions to form heterocycles.
Ammonia or Amines: Used in the initial synthesis of the compound.
Major Products Formed
The major products formed from reactions involving this compound are various heterocyclic compounds, such as pyrroles, pyrazoles, and thiazoles, which have significant biological and pharmaceutical applications .
Scientific Research Applications
Ethyl 2-amino-2-cyanoacetate hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A precursor in the synthesis of ethyl 2-amino-2-cyanoacetate hydrochloride.
Cyanoacetamide: Another derivative of cyanoacetic acid with similar reactivity.
2-Amino-2-cyanoacetamide: Shares similar functional groups and reactivity.
Uniqueness
This compound is unique due to its combination of cyano and ester functional groups, which provide it with a high degree of reactivity and versatility in organic synthesis. This makes it particularly valuable in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl 2-amino-2-cyanoacetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c1-2-9-5(8)4(7)3-6;/h4H,2,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRUKTURWKAANF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



